Technical Whitepaper: 2-Phenylquinazolin-4-ol / 2-Phenylquinazolin-4(3H)-one
Technical Whitepaper: 2-Phenylquinazolin-4-ol / 2-Phenylquinazolin-4(3H)-one
Identity, Synthesis, and Pharmaceutical Utility of a Privileged Scaffold [1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 2-Phenylquinazolin-4(3H)-one (CAS: 1022-45-3), a nitrogen-containing heterocycle often misidentified in casual nomenclature as "2-Phenylquinazolin-4-ol."[1][2] While the hydroxy-tautomer exists in specific coordination complexes, the molecule predominantly adopts the lactam (one) form in solution and solid states. This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of VEGFR-2 and EGFR kinase inhibitors.[1][2] This document details its physicochemical profile, validated synthetic protocols, and structural characterization data to support high-integrity research and drug development.[1][3]
Part 1: Identity & Nomenclature
Precise identification is the first step in reproducible science.[2] The dual nature of this compound requires clarity on its tautomeric equilibrium.
Core Identifiers
| Parameter | Detail |
| Primary CAS Number | 1022-45-3 |
| IUPAC Name | 2-Phenylquinazolin-4(3H)-one |
| Common Synonyms | 2-Phenyl-4-quinazolinone; 2-Phenyl-4-hydroxyquinazoline (Lactim form) |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| SMILES | O=C1NC(=Nc2ccccc12)c3ccccc3 |
Tautomeric Equilibrium: The "One" vs. "Ol" Paradox
In drug design, docking simulations must account for the correct tautomer. In the solid state and polar solvents (e.g., DMSO, Methanol), the equilibrium strongly favors the lactam (4-oxo) form due to the stability of the amide-like resonance. The lactim (4-hydroxy) form is generally transient unless trapped by O-alkylation or metal coordination.[1][2]
Figure 1: Lactam-Lactim tautomerism. The lactam form (left) is the relevant species for standard characterization and kinase hinge binding.
Part 2: Physicochemical Profile
The following data points serve as quality control benchmarks for synthesized batches.
| Property | Value / Observation | Context |
| Melting Point | 235 – 237 °C | High crystallinity indicates strong intermolecular H-bonding (dimer formation).[1][2] |
| Solubility (Water) | Insoluble | Hydrophobic aromatic core limits aqueous utility without formulation. |
| Solubility (DMSO) | Soluble (>20 mg/mL) | Preferred solvent for biological assays and NMR. |
| pKa (Predicted) | ~9.2 (OH), ~2.5 (N1) | Weakly acidic nature of the NH/OH group. |
| Appearance | White to Off-White Solid | Yellowing indicates oxidation impurities or trace anthranilamide.[1][2] |
Part 3: Synthetic Protocols
We present two methodologies: a Green Oxidative Condensation (preferred for efficiency and purity) and the Classic Cyclization (useful for specific derivatives).
Method A: Green Oxidative Condensation (Recommended)
This protocol utilizes DMSO as both solvent and mild oxidant, avoiding harsh reagents like KMnO₄ or SOCl₂.
-
Reagents: 2-Aminobenzamide (1.0 eq), Benzaldehyde (1.1 eq), Iodine (Catalytic, 10 mol%) or simply DMSO at heat.
-
Conditions: 100–120°C, 12–24 hours.[2]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve 2-aminobenzamide (10 mmol) and benzaldehyde (11 mmol) in DMSO (15 mL).
-
Catalysis: Add catalytic Iodine (I₂, 1 mmol) to promote oxidative dehydrogenation.
-
Reaction: Heat to 110°C. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The intermediate Schiff base (imine) forms quickly, followed by cyclization.
-
Quench: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.
-
Isolation: The product precipitates as a white solid.[2] Filter under vacuum.[2]
-
Purification: Recrystallize from Ethanol/DMF (9:1) to yield pure needles.[2]
Reaction Mechanism Visualization
The following diagram elucidates the transformation from open-chain precursors to the fused heterocycle.
Figure 2: Mechanistic pathway for the oxidative synthesis of the quinazolinone scaffold.
Part 4: Structural Characterization (Self-Validating Data)
To ensure the synthesized compound is the correct tautomer and free of impurities, compare experimental spectra against these standard values.
¹H NMR (500 MHz, DMSO-d₆)
The presence of the amide proton at δ 12.57 is the definitive marker for the quinazolinone (lactam) form.
-
δ 12.57 (s, 1H): NH (Lactam proton) – Disappears on D₂O shake.
-
δ 8.21 – 8.17 (m, 3H): H-5 (quinazolinone ring) + ortho-protons of phenyl ring.[1]
-
δ 7.85 (t, 1H): H-7 (quinazolinone).[4]
-
δ 7.76 (d, 1H): H-8.
-
δ 7.62 – 7.52 (m, 4H): H-6 + meta/para-protons of phenyl ring.
¹³C NMR (125 MHz, DMSO-d₆)
-
δ 162.4: C=O[1][4] (Carbonyl) – Confirms the oxidized "one" state.
-
δ 121.1 – 134.7: Aromatic signals.[2]
IR Spectroscopy (ATR)
-
3198 cm⁻¹: N-H stretching (Broad, indicative of H-bonded amide).
-
1661 cm⁻¹: C=O stretching (Strong amide I band). Note: A shift to >1700 cm⁻¹ would suggest ring opening or ester impurities.[1]
Part 5: Biological & Pharmaceutical Relevance
The 2-phenylquinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a template for ATP-competitive kinase inhibitors.[1][2]
Mechanism of Action: Kinase Inhibition
The lactam motif (NH-C=O) mimics the hydrogen-bonding pattern of the adenine ring in ATP, allowing the molecule to anchor into the hinge region of kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR .[1]
-
Donor-Acceptor Pair: The NH serves as a H-bond donor, while the Carbonyl (C=O) and N1 serve as acceptors.[1]
-
Hydrophobic Pocket: The 2-phenyl group occupies the hydrophobic selectivity pocket adjacent to the ATP binding site.[1][2]
Key Applications
-
Anticancer Agents: Derivatives show potency against MCF-7 (Breast) and HepG2 (Liver) cancer lines by inducing apoptosis and G2/M cell cycle arrest.
-
PARP Inhibition: The scaffold is explored for Poly (ADP-ribose) polymerase inhibition, enhancing the cytotoxicity of DNA-damaging drugs.[1][2]
-
Antiviral: Activity reported against HCV and Influenza via viral replication inhibition.[2]
References
-
PubChem. 2-Phenyl-4(3H)-quinazolinone Compound Summary. National Library of Medicine.[2] Link
-
RSC Advances. Copper-mediated synthesis of quinazolin-4(3H)-ones.[1][2] Royal Society of Chemistry.[2][5] Link
-
ACS Omega. Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.[1][2] American Chemical Society.[2] Link
-
MDPI Molecules. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold.[2] MDPI.[2] Link
-
ResearchGate. An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation.Link
